SWE101: A Technical Guide to the First-in-Class in Vivo Inhibitor of Soluble Epoxide Hydrolase Phosphatase Domain
SWE101: A Technical Guide to the First-in-Class in Vivo Inhibitor of Soluble Epoxide Hydrolase Phosphatase Domain
For Researchers, Scientists, and Drug Development Professionals
Abstract
Soluble epoxide hydrolase (sEH) is a bifunctional enzyme with two distinct catalytic domains: a C-terminal hydrolase domain and an N-terminal phosphatase domain (sEH-P). While the hydrolase domain has been extensively studied, the physiological and pathophysiological roles of the sEH-P domain have remained largely enigmatic due to a lack of potent and selective inhibitors. SWE101, chemically identified as 4-(4-(3,4-dichlorophenyl)-5-phenyloxazol-2-yl)butanoic acid, has emerged as a groundbreaking pharmacological tool. It is the first potent, selective, and in vivo-active inhibitor of the sEH-P domain. This technical guide provides a comprehensive overview of SWE101, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and its role in relevant signaling pathways.
Introduction to SWE101 and Soluble Epoxide Hydrolase Phosphatase (sEH-P)
The soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene, is a crucial enzyme in lipid metabolism. Its C-terminal hydrolase domain is well-characterized for its role in metabolizing epoxyeicosatrienoic acids (EETs), which are lipid mediators with anti-inflammatory and vasodilatory properties. In contrast, the N-terminal domain possesses phosphatase activity (sEH-P), which has been shown to hydrolyze various lipid phosphates, including those involved in cholesterol biosynthesis.[1][2] The development of SWE101 as a selective sEH-P inhibitor has provided an invaluable tool to dissect the specific functions of this enzymatic domain.[3]
Quantitative Data: Inhibitory Profile of SWE101
SWE101 exhibits potent and selective inhibition of the sEH-P domain, with no significant activity against the sEH hydrolase domain. The inhibitory activity of SWE101 has been quantified against human and rat sEH-P, as summarized in the table below.
| Target Enzyme | Species | IC50 (µM) | Reference |
| sEH-P | Human | 4.0 | [3] |
| sEH-P | Rat | 2.8 | [3] |
| sEH-Hydrolase | Human | >100 | [3] |
| sEH-Hydrolase | Rat | >100 | [3] |
| sEH-P | Mouse | No Inhibition | [3] |
In Vivo Pharmacokinetics and Pharmacodynamics
SWE101 has demonstrated an excellent pharmacokinetic and pharmacodynamic profile in rats, making it a suitable tool for in vivo studies.[3] While specific quantitative parameters from the primary literature are not publicly available, the compound's profile enables the investigation of the physiological and pathophysiological roles of sEH-P in living organisms.
Signaling Pathway: sEH-P in Cholesterol Metabolism and Macrophage Function
The sEH-P domain is implicated in the regulation of cholesterol metabolism and macrophage function, particularly in the context of atherosclerosis. One key pathway involves the ATP-binding cassette transporter A1 (ABCA1), a crucial protein for cholesterol efflux from cells.
// Nodes oxLDL [label="Oxidized LDL", fillcolor="#EA4335", fontcolor="#FFFFFF"]; sEH_P [label="sEH-P Activity", fillcolor="#FBBC05", fontcolor="#202124"]; sEH_ABCA1_complex [label="sEH-ABCA1 Complex", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ABCA1_phos [label="ABCA1 Phosphorylation\n(Threonine residues)", fillcolor="#F1F3F4", fontcolor="#202124"]; ABCA1_degrad [label="ABCA1 Degradation", fillcolor="#F1F3F4", fontcolor="#202124"]; ABCA1_expression [label="ABCA1 Expression", fillcolor="#34A853", fontcolor="#FFFFFF"]; chol_efflux [label="Cholesterol Efflux", fillcolor="#34A853", fontcolor="#FFFFFF"]; foam_cell [label="Foam Cell Formation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SWE101 [label="SWE101", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges oxLDL -> sEH_P [label="increases", color="#202124"]; sEH_P -> sEH_ABCA1_complex [label="promotes formation", color="#202124"]; sEH_ABCA1_complex -> ABCA1_phos [label="decreases", color="#202124"]; ABCA1_phos -> ABCA1_degrad [dir=back, label="leads to", color="#202124"]; ABCA1_degrad -> ABCA1_expression [label="reduces", arrowhead=tee, color="#EA4335"]; ABCA1_expression -> chol_efflux [label="increases", color="#202124"]; chol_efflux -> foam_cell [label="decreases", arrowhead=tee, color="#34A853"]; SWE101 -> sEH_P [label="inhibits", arrowhead=tee, color="#EA4335"]; } dddot Caption: sEH-P signaling in macrophage cholesterol metabolism.
In macrophages, oxidized low-density lipoprotein (oxLDL) increases sEH-P activity.[4] This promotes the formation of a complex between sEH and ABCA1, leading to decreased phosphorylation of ABCA1 at threonine residues.[4] This dephosphorylation inhibits the degradation of ABCA1, thereby increasing its expression and promoting cholesterol efflux.[1][4] The net result is a reduction in the formation of foam cells, which are a hallmark of atherosclerosis.[4][5] SWE101, by inhibiting sEH-P, can modulate this pathway.
Experimental Protocols
Synthesis of SWE101 (4-(4-(3,4-dichlorophenyl)-5-phenyloxazol-2-yl)butanoic acid)
The synthesis of SWE101 involves a multi-step process. A detailed experimental protocol for a similar compound is outlined below, which can be adapted for the synthesis of SWE101.
Detailed Steps (adapted from similar syntheses[6][7]):
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Synthesis of 4-(3,4-dichlorophenyl)-4-oxobutanoic acid: This starting material can be prepared via Friedel-Crafts acylation of 1,2-dichlorobenzene with succinic anhydride.
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Formation of the oxazole ring: The keto-acid is then reacted with a suitable amine to form the oxazole ring.
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Introduction of the phenyl group: A Suzuki coupling or similar cross-coupling reaction can be employed to introduce the phenyl group at the 5-position of the oxazole ring.
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Final modification and purification: Subsequent steps may be required to achieve the final butanoic acid structure, followed by purification using techniques such as column chromatography and recrystallization.
sEH-P Inhibition Assay
The inhibitory activity of SWE101 on sEH-P can be determined using a fluorogenic substrate, such as 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP). The assay measures the fluorescence of the product, 6,8-difluoro-4-methylumbelliferone (DiFMU), which is generated by the phosphatase activity of sEH-P.
Materials:
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Recombinant human or rat sEH-P
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SWE101
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6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP)
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Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing MgCl2 and bovine serum albumin)
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96-well black microplate
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Fluorescence microplate reader
Procedure (adapted from general phosphatase assays[6][8]):
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Prepare serial dilutions of SWE101 in assay buffer.
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Add assay buffer, sEH-P enzyme solution, and the SWE101 dilutions to the wells of a 96-well microplate. Include control wells with enzyme and buffer only (positive control) and wells with buffer only (negative control).
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Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes).
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Initiate the reaction by adding the DiFMUP substrate to all wells.
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Immediately begin measuring the fluorescence intensity kinetically at an excitation wavelength of approximately 358 nm and an emission wavelength of approximately 455 nm.
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Calculate the rate of the reaction for each concentration of SWE101.
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Determine the percent inhibition relative to the positive control and calculate the IC50 value by fitting the data to a dose-response curve.
Conclusion
SWE101 represents a pivotal advancement in the study of soluble epoxide hydrolase. As the first potent and selective in vivo inhibitor of the sEH-P domain, it opens new avenues for investigating the role of this enzyme in health and disease, particularly in the context of cholesterol metabolism, atherosclerosis, and potentially other metabolic and inflammatory disorders. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic potential of targeting the sEH-P domain.
References
- 1. Regulation and mechanisms of ATP-binding cassette transporter A1-mediated cellular cholesterol efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nonadditivity in public and inhouse data: implications for drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of the First in Vivo Active Inhibitors of the Soluble Epoxide Hydrolase Phosphatase Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The effect of ox-LDL and platelets on macrophages, M2 macrophage polarization, and foam cell formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. US4777288A - Process for preparing a 4,4-diphenylbutanoic acid derivative - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
